N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
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Overview
Description
N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound of significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the formation of the difluoromethyl-substituted oxadiazole ring through difluoromethylation reactions. These reactions often utilize difluoromethylation reagents and can be carried out under various conditions, including radical, nucleophilic, and electrophilic pathways .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
N-Difluoromethyl Amides: These compounds share the difluoromethyl group and exhibit similar chemical properties.
N-Difluoromethyl Carbamoyl Fluorides: These compounds are used as building blocks for various fluorinated derivatives.
Trifluoromethyl Compounds: While similar in structure, trifluoromethyl compounds have different reactivity and biological properties.
Uniqueness
N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is unique due to its combination of a cyanocyclopropyl group and a difluoromethyl-substituted oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2/c15-10(16)13-18-11(20-22-13)8-1-3-9(4-2-8)12(21)19-14(7-17)5-6-14/h1-4,10H,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUJLHXVKWASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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